2-[(3S)-2-Oxo-3-pyrrolidinyl]-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-[(3S)-2-Oxo-3-pyrrolidinyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an isoindole core and a pyrrolidinyl group. Its molecular formula is C12H10N2O3, and it has a molecular weight of 230.22 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3S)-2-Oxo-3-pyrrolidinyl]-1H-isoindole-1,3(2H)-dione typically involves the reaction of phthalic anhydride with L-proline. The reaction is carried out in an organic solvent such as toluene or xylene under reflux conditions. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[(3S)-2-Oxo-3-pyrrolidinyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoindole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoindole derivatives.
Scientific Research Applications
2-[(3S)-2-Oxo-3-pyrrolidinyl]-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(3S)-2-Oxo-3-pyrrolidinyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
1H-Isoindole-1,3(2H)-dione: Shares the isoindole core but lacks the pyrrolidinyl group.
Piperidine Derivatives: Similar in structure but contain a piperidine ring instead of a pyrrolidinyl group.
Uniqueness
2-[(3S)-2-Oxo-3-pyrrolidinyl]-1H-isoindole-1,3(2H)-dione is unique due to its combination of the isoindole core and the pyrrolidinyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H10N2O3 |
---|---|
Molecular Weight |
230.22 g/mol |
IUPAC Name |
2-[(3S)-2-oxopyrrolidin-3-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C12H10N2O3/c15-10-9(5-6-13-10)14-11(16)7-3-1-2-4-8(7)12(14)17/h1-4,9H,5-6H2,(H,13,15)/t9-/m0/s1 |
InChI Key |
MPQRVDQIKPBWMY-VIFPVBQESA-N |
Isomeric SMILES |
C1CNC(=O)[C@H]1N2C(=O)C3=CC=CC=C3C2=O |
Canonical SMILES |
C1CNC(=O)C1N2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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